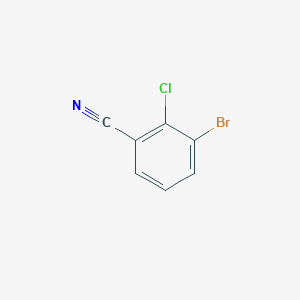

3-Bromo-2-chlorobenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-chlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClN/c8-6-3-1-2-5(4-10)7(6)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKSXVQHWKWTNPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647776 | |

| Record name | 3-Bromo-2-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914250-82-1 | |

| Record name | 3-Bromo-2-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-2-chlorobenzonitrile

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Bromo-2-chlorobenzonitrile, tailored for researchers, scientists, and professionals in drug development. This document collates available data on its properties, outlines plausible experimental protocols, and discusses its potential applications in synthetic and medicinal chemistry.

Core Chemical Properties

This compound is a substituted aromatic compound with the molecular formula C₇H₃BrClN.[1][2] Its structure, featuring a nitrile group adjacent to a chlorine atom and a bromine atom at the meta-position, makes it a versatile intermediate for further chemical modifications.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃BrClN | [1][2] |

| Molecular Weight | 216.46 g/mol | [1][3] |

| CAS Number | 914250-82-1 | [3] |

| Boiling Point | 277.9 ± 20.0 °C at 760 mmHg | [2] |

| Density | 1.7 ± 0.1 g/cm³ | Chemsrc |

| Flash Point | 121.9 ± 21.8 °C | [2] |

| Exact Mass | 214.913727 u | [2] |

| LogP | 2.61 | Chemsrc |

Synthesis and Reactivity

Proposed Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol is adapted from the synthesis of the isomeric 4-Bromo-2-chlorobenzonitrile.[4][5] The starting material would be 2-amino-6-bromobenzonitrile.

Materials:

-

2-amino-6-bromobenzonitrile

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Chloride (CuCl)

-

Deionized Water

-

Ice

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Petroleum Ether

Procedure:

-

Diazotization: Dissolve 2-amino-6-bromobenzonitrile in concentrated hydrochloric acid. Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C to form the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid. Slowly add the cold diazonium salt solution to the CuCl solution. Stir the reaction mixture for several hours at room temperature.

-

Work-up: Pour the reaction mixture into ice water and extract the product with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent.

Below is a workflow diagram illustrating this proposed synthesis.

Caption: Proposed synthesis workflow for this compound.

Spectroscopic Properties

Detailed experimental spectra for this compound are not widely published. However, based on its structure and data from related compounds, the following spectroscopic characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the three protons on the benzene ring. The chemical shifts will be influenced by the electron-withdrawing effects of the nitrile, chloro, and bromo substituents.

¹³C NMR: The carbon NMR spectrum will display seven distinct signals: six for the aromatic carbons and one for the nitrile carbon. The chemical shifts of the aromatic carbons will be influenced by the positions of the halogen and nitrile groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C≡N (Nitrile stretch) | 2220 - 2240 |

| C-Cl (stretch) | 600 - 800 |

| C-Br (stretch) | 500 - 600 |

| Aromatic C-H (stretch) | 3000 - 3100 |

| Aromatic C=C (stretch) | 1400 - 1600 |

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine and chlorine, characteristic isotopic patterns will be observed for the molecular ion and fragment ions. Predicted m/z values for various adducts are available.[6]

Applications in Drug Discovery and Development

Halogenated benzonitriles are valuable building blocks in medicinal chemistry. The bromine and chlorine atoms in this compound provide reactive sites for cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, which are instrumental in the synthesis of complex organic molecules. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, offering further avenues for molecular diversification.

While there are no specific drug candidates reported to be synthesized directly from this compound, its isomer, 4-Bromo-2-chlorobenzonitrile, is a key intermediate in the synthesis of androgen receptor antagonists for the treatment of prostate cancer.[7][8] This highlights the potential of this class of compounds in developing new therapeutic agents.

The following diagram illustrates the role of substituted benzonitriles as versatile intermediates in drug discovery.

Caption: Reactivity of this compound in generating diverse chemical scaffolds.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[3] It is also known to cause skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. scbt.com [scbt.com]

- 2. This compound | CAS#:914250-82-1 | Chemsrc [chemsrc.com]

- 3. This compound | C7H3BrClN | CID 24874398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Bromo-2-chlorobenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. PubChemLite - this compound (C7H3BrClN) [pubchemlite.lcsb.uni.lu]

- 7. WO2016162604A1 - Process for the preparation of androgen receptor antagonists and intermediates thereof - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

3-Bromo-2-chlorobenzonitrile CAS number 914250-82-1

An In-depth Technical Guide to 3-Bromo-2-chlorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, bearing the CAS number 914250-82-1, is a halogenated aromatic nitrile. Compounds of this class are of significant interest in medicinal chemistry and materials science due to their utility as versatile synthetic intermediates. The presence of three distinct reactive sites—the nitrile group, the bromine atom, and the chlorine atom—allows for a wide array of chemical transformations. The differential reactivity of the halogen atoms, particularly in metal-catalyzed cross-coupling reactions, makes this molecule a valuable building block for the construction of complex molecular architectures.

While direct biological studies on this compound are not extensively documented in publicly available literature, its structural analogs have shown notable activity. For instance, the related isomer 4-Bromo-2-chlorobenzonitrile has been identified as an inhibitor of the androgen receptor, a key target in the treatment of prostate cancer. This suggests that substituted bromo-chlorobenzonitriles represent a scaffold with significant potential for the development of novel therapeutic agents. This document provides a comprehensive overview of the known physicochemical properties, synthetic routes, potential biological significance, and safety information for this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. It is important to note that while some data, such as molecular weight and formula, are definitive, experimental values like melting and boiling points can vary slightly between sources.

| Property | Value | Citation(s) |

| CAS Number | 914250-82-1 | [1][2] |

| Molecular Formula | C₇H₃BrClN | [1][2] |

| Molecular Weight | 216.46 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Density | 1.7±0.1 g/cm³ | [3] |

| Boiling Point | 277.9±20.0 °C at 760 mmHg | [3] |

| Melting Point | Data for this specific isomer is not readily available. The related isomer, 4-Bromo-2-chlorobenzonitrile, has a reported melting point of 71 °C. | [4] |

| Solubility | Expected to be soluble in common organic solvents. The related isomer, 4-bromo-2-chlorobenzonitrile, is soluble in methanol. |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved via a Sandmeyer reaction, a well-established method for converting an aryl amine into a nitrile.[5][6] The required precursor for this synthesis is 3-bromo-2-chloroaniline.

Synthetic Workflow

The overall synthetic strategy involves two main stages: the reduction of a nitro group to an amine, followed by the diazotization of the amine and subsequent displacement by a cyanide nucleophile.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

The following is a representative protocol based on established chemical principles for the synthesis of related compounds.[7][8] Researchers should adapt and optimize these conditions as necessary.

Part A: Synthesis of 3-Bromo-2-chloroaniline (Precursor)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 1-bromo-2-chloro-3-nitrobenzene (1.0 eq), tin(II) chloride dihydrate (SnCl₂, 5.0 eq), and ethanol (sufficient to dissolve starting material).

-

Reaction: Heat the mixture to reflux and stir for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 3-bromo-2-chloroaniline.[7]

Part B: Synthesis of this compound via Sandmeyer Reaction

-

Diazotization:

-

Dissolve 3-bromo-2-chloroaniline (1.0 eq) in an aqueous solution of hydrochloric acid (e.g., 3M HCl).

-

Cool the solution to 0-5 °C in an ice-water bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

-

-

Cyanation (Sandmeyer Reaction):

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq) and potassium cyanide (KCN, 1.2 eq) in water. Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the copper cyanide solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude this compound can be purified by recrystallization or flash column chromatography.

-

Applications and Biological Relevance

Role as a Synthetic Intermediate

This compound is primarily valued as an intermediate in organic synthesis. The bromine atom is typically more reactive than the chlorine atom in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). This differential reactivity allows for selective, stepwise functionalization of the aromatic ring, enabling the construction of highly substituted and complex target molecules for the pharmaceutical and agrochemical industries.[9][10]

Potential Biological Activity: Androgen Receptor Antagonism

While direct biological data for this compound is scarce, the structurally similar compound 4-Bromo-2-chlorobenzonitrile is a patented inhibitor of the androgen receptor (AR).[4] The AR is a ligand-activated transcription factor that plays a critical role in the development and progression of prostate cancer.[11] Androgens, such as testosterone and dihydrotestosterone (DHT), bind to the AR, causing it to translocate to the nucleus and activate genes responsible for cell proliferation and survival.[12][13] Antagonists prevent this activation, making them a cornerstone of prostate cancer therapy.

The potential of a bromo-chlorobenzonitrile scaffold to act as an AR antagonist makes it a subject of interest for drug development.

Androgen Receptor Signaling Pathway

The diagram below illustrates the canonical androgen receptor signaling pathway and the putative point of inhibition by an antagonist.

Caption: Androgen Receptor signaling pathway and inhibition.

Safety and Handling

This compound is classified as a hazardous substance. Appropriate safety precautions must be taken during its handling and use.

GHS Hazard Classification

The following GHS hazard statements have been associated with this compound:

| Hazard Code | Statement | Citation(s) |

| H302 | Harmful if swallowed | [1] |

| H312 | Harmful in contact with skin | [1] |

| H315 | Causes skin irritation | [1] |

| H319 | Causes serious eye irritation | [1] |

| H332 | Harmful if inhaled | [1] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate particulate filter.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Conclusion

This compound (CAS 914250-82-1) is a key synthetic intermediate with significant potential for applications in drug discovery and materials science. Its well-defined physicochemical properties and versatile reactivity profile make it a valuable tool for organic chemists. While direct biological data is limited, the activity of its analogs as androgen receptor inhibitors highlights a promising avenue for future research. The synthesis can be reliably achieved through established methods like the Sandmeyer reaction. Strict adherence to safety protocols is mandatory when handling this compound due to its hazardous nature. This guide provides a foundational resource for researchers and developers working with this important chemical building block.

References

- 1. This compound | C7H3BrClN | CID 24874398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | CAS#:914250-82-1 | Chemsrc [chemsrc.com]

- 4. 4-Bromo-2-chlorobenzonitrile | 154607-01-9 | FB45872 [biosynth.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. 3-bromo-2-chloroaniline synthesis - chemicalbook [chemicalbook.com]

- 8. Sandmeyer Reaction [organic-chemistry.org]

- 9. Buy 4-Bromo-2-chlorobenzonitrile | 154607-01-9 [smolecule.com]

- 10. Page loading... [guidechem.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

3-Bromo-2-chlorobenzonitrile IUPAC name and synonyms

This document provides a comprehensive overview of 3-Bromo-2-chlorobenzonitrile, including its chemical identity, properties, and available technical data, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Nomenclature

The IUPAC name for the compound is This compound .[1] It is a substituted aromatic nitrile containing bromine and chlorine atoms on the benzene ring.

Synonyms and Identifiers: The compound is known by several synonyms and is cataloged under various chemical identifiers.[1][2]

-

InChI : InChI=1S/C7H3BrClN/c8-6-3-1-2-5(4-10)7(6)9/h1-3H[1]

-

InChIKey : SKSXVQHWKWTNPO-UHFFFAOYSA-N[1]

-

SMILES : C1=CC(=C(C(=C1)Br)Cl)C#N[1]

-

PubChem CID : 24874398[1]

-

Other synonyms include: 2-Chloro-3-bromobenzonitrile, MFCD09834776, and AKOS015833859.[1][2]

Physicochemical Properties

A summary of the key computed and experimental properties of this compound is presented below.

| Property | Value | Source |

| Molecular Weight | 216.46 g/mol | [1][3] |

| Exact Mass | 214.91374 Da | [1][2] |

| Density | 1.7 ± 0.1 g/cm³ | [2] |

| Flash Point | 121.9 ± 21.8 °C | [2] |

| Refractive Index | 1.623 | [2] |

| Topological Polar Surface Area | 23.8 Ų | [1][2] |

| XLogP3 | 3 | [2] |

| Complexity | 162 | [1][2] |

Experimental Protocols

-

Halogenation : Introduction of a bromine atom onto a substituted chlorotoluene precursor.[5]

-

Conversion to Nitrile : Transformation of a methyl or amine group into a nitrile group, often via a Sandmeyer reaction using reagents like sodium cyanide.[5][6]

It is plausible that a similar strategy could be adapted for the synthesis of this compound, starting from an appropriately substituted precursor like 2-chloro-3-bromotoluene. The specific reaction conditions, including catalysts, solvents, and temperatures, would require empirical optimization.

For instance, a general workflow for the synthesis of a bromochlorobenzonitrile from a corresponding aniline precursor (Sandmeyer reaction) can be conceptualized as follows.

Safety and Handling

This compound is classified as an irritant.[2] According to GHS classifications, it is harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin and serious eye irritation.[1] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential when handling this compound. Store in a dry, sealed container at room temperature.[4]

References

physical and chemical properties of 3-Bromo-2-chlorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-chlorobenzonitrile is a halogenated aromatic compound that serves as a versatile building block in organic synthesis. Its distinct substitution pattern on the benzene ring, featuring a nitrile group, a bromine atom, and a chlorine atom, offers multiple reaction sites for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its potential applications, particularly in the field of drug discovery and development.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 914250-82-1[1] |

| Molecular Formula | C₇H₃BrClN[1] |

| Molecular Weight | 216.46 g/mol [1] |

| InChI | InChI=1S/C7H3BrClN/c8-6-3-1-2-5(4-10)7(6)9/h1-3H[1] |

| InChIKey | SKSXVQHWKWTNPO-UHFFFAOYSA-N[1] |

| SMILES | C1=CC(=C(C(=C1)Br)Cl)C#N[1] |

| Physical Property | Value |

| Boiling Point | 277.9 °C at 760 mmHg (Predicted) |

| Density | 1.7 g/cm³ (Predicted) |

| Flash Point | 121.9 °C (Predicted) |

Synthesis and Experimental Protocols

A key synthetic route to this compound involves the ortho-lithiation and subsequent chlorination of 3-bromobenzonitrile.

Experimental Protocol: Synthesis of this compound

This procedure is adapted from the literature and provides a reliable method for the laboratory-scale synthesis of the title compound.

Materials:

-

3-Bromobenzonitrile

-

Lithium diisopropylamide (LDA)

-

Hexachloroethane (C₂Cl₆)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

A solution of lithium diisopropylamide (LDA) is prepared in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

-

A solution of 3-bromobenzonitrile in anhydrous THF is added dropwise to the LDA solution at -78 °C. The reaction mixture is stirred at this temperature for 1 hour to ensure complete formation of the ortho-lithiated species.

-

A solution of hexachloroethane in anhydrous THF is then added dropwise to the reaction mixture at -78 °C. The mixture is stirred for an additional 2 hours at the same temperature.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Below is a workflow diagram for the synthesis of this compound.

Chemical Reactivity and Potential Applications

The presence of both bromine and chlorine atoms on the benzonitrile ring allows for selective functionalization through various cross-coupling reactions. The bromine atom is generally more reactive than the chlorine atom in palladium-catalyzed reactions, enabling sequential modifications.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.

-

Suzuki Coupling: The bromine atom can be selectively coupled with a boronic acid or boronate ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This reaction is widely used to introduce aryl or vinyl substituents.[2][3][4][5][6]

-

Sonogashira Coupling: The bromine atom can also undergo coupling with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.[7][8][9][10][11] This reaction is instrumental in the synthesis of aryl alkynes, which are important motifs in many biologically active molecules.

-

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the bromo-substituent with an amine in the presence of a palladium catalyst and a base.

The nitrile group can also be transformed into other functional groups. For example, it can be hydrolyzed to a carboxylic acid or reduced to a primary amine, further expanding the synthetic utility of this building block.

The following diagram illustrates the potential reaction pathways for this compound.

Applications in Drug Discovery

While direct biological activity of this compound has not been extensively reported, its utility as a synthetic intermediate is significant. Halogenated benzonitriles are common precursors in the synthesis of a wide range of pharmaceuticals.[12][13][14] The strategic placement of the bromo and chloro substituents allows for the regioselective introduction of various pharmacophores, making it a valuable tool for generating diverse compound libraries for high-throughput screening. For instance, related brominated benzonitrile derivatives have been investigated for their potential as anticancer and antimicrobial agents.[15]

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

GHS Hazard Statements:

-

H302: Harmful if swallowed[1]

-

H312: Harmful in contact with skin[1]

-

H315: Causes skin irritation[1]

-

H319: Causes serious eye irritation[1]

-

H332: Harmful if inhaled[1]

Conclusion

This compound is a valuable and versatile building block in organic synthesis with significant potential in drug discovery and materials science. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, allows for the controlled and sequential introduction of various functional groups. While further research is needed to fully elucidate its spectroscopic properties and explore its direct biological activities, its role as a key synthetic intermediate is firmly established. Researchers and drug development professionals can leverage the unique chemical properties of this compound to construct novel and complex molecules with potential therapeutic applications.

References

- 1. This compound | C7H3BrClN | CID 24874398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. youtube.com [youtube.com]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. kbfi.ee [kbfi.ee]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. thalesnano.com [thalesnano.com]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. nbinno.com [nbinno.com]

- 13. Buy 4-Bromo-2-chlorobenzonitrile | 154607-01-9 [smolecule.com]

- 14. 4-Bromo-2-chlorobenzonitrile | 154607-01-9 | FB45872 [biosynth.com]

- 15. benchchem.com [benchchem.com]

3-Bromo-2-chlorobenzonitrile: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for 3-Bromo-2-chlorobenzonitrile (CAS No. 914250-82-1). The information is compiled from publicly available safety data sheets and chemical databases to guide laboratory and research professionals in its safe use.

Compound Identification and Properties

This compound is a halogenated aromatic building block used in chemical synthesis. Its specific identity and key physical properties are summarized below.

Table 1: Compound Identification

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | |

| CAS Number | 914250-82-1 | |

| Molecular Formula | C₇H₃BrClN | |

| Molecular Weight | 216.46 g/mol | |

| Synonyms | Benzonitrile, 3-bromo-2-chloro- |

Table 2: Physical and Chemical Properties

| Property | Value | Source(s) |

| Appearance | Solid | |

| Purity | ≥97% | |

| Storage | Sealed in dry, room temperature |

Hazard Identification and GHS Classification

This compound is classified as hazardous. The Globally Harmonized System (GHS) classification provides a universal understanding of its potential dangers.

Table 3: GHS Hazard Classification for this compound

| Category | Information | Source(s) |

| Pictogram | GHS07 (Harmful/Irritant) | |

| Signal Word | Warning | |

| Hazard Statements | H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. | |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in |

3-Bromo-2-chlorobenzonitrile material safety data sheet (MSDS)

An In-depth Technical Guide to the Material Safety of 3-Bromo-2-chlorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as an in-depth technical guide for trained professionals in research and development. The information provided is synthesized from publicly available Safety Data Sheets (SDS) and chemical databases. It is not a substitute for a formal, lot-specific MSDS/SDS provided by the manufacturer. Always consult the original manufacturer's documentation before handling this chemical.

Chemical Identification

This section provides the fundamental identifiers for this compound.

| Identifier | Value |

| Chemical Name | This compound[1] |

| CAS Number | 914250-82-1[1][2] |

| Molecular Formula | C₇H₃BrClN[1][2][3] |

| Molecular Weight | 216.46 g/mol [1][2][3] |

| Synonyms | 3-bromo-2-chloro-benzonitrile[1] |

| Chemical Structure | (Image of the chemical structure would be placed here in a full whitepaper) |

Hazards Identification

A summary of the key hazards associated with this compound, based on the Globally Harmonized System (GHS).

| Hazard Classification | Category | GHS Code |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[4] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][4] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[1][4] |

-

Signal Word: Danger[4] or Warning[1] (Note: Different suppliers may use different signal words based on their classification).

-

Hazard Pictograms:

-

GHS06: Skull and crossbones[4]

-

GHS07: Exclamation mark

-

-

Potential Health Effects:

-

Inhalation: May cause shortness of breath, coughing, or wheezing, with a potential burning sensation in the throat.[4]

-

Skin Contact: Toxic upon contact.[4] May cause irritation, pain, and redness.[4] Absorption through the skin could be fatal.[4]

-

Eye Contact: Can cause pain, redness, profuse watering, and blurred vision.[4]

-

Ingestion: May result in soreness and redness of the mouth and throat, accompanied by nausea, stomach pain, and vomiting.[4]

-

Caption: Hazard Identification and Required PPE.

Physicochemical Properties

This table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| Appearance | Cream-colored solid | [5] |

| Density | 1.7 ± 0.1 g/cm³ | [2] |

| Boiling Point | 277.9 ± 20.0 °C at 760 mmHg | [2] |

| Melting Point | 67 - 72 °C (for 4-Bromo isomer) | [5][6] |

| Flash Point | 121.9 ± 21.8 °C | [2] |

| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C | [2] |

| Water Solubility | Insoluble | [6][7] |

| LogP (Octanol/Water Partition Coeff.) | 2.61 | [2] |

Experimental Protocols: Safety and Handling

First-Aid Measures

Immediate medical attention is required for all exposure routes.[4] Always show the Safety Data Sheet to the attending medical professional.

Methodology:

-

Inhalation:

-

Skin Contact:

-

Eye Contact:

-

Ingestion:

Caption: First Aid Protocol for Exposure.

Fire-Fighting Measures

Methodology:

-

Suitable Extinguishing Media: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[4][9] Water spray can be used to cool containers exposed to fire.[4]

-

Special Hazards: The substance is toxic.[4] Combustion emits hazardous fumes including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen cyanide (HCN), hydrogen chloride (HCl), and hydrogen bromide (HBr).[4]

-

Protective Equipment: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.[4][9]

Accidental Release Measures

Methodology:

-

Personal Precautions:

-

Only qualified personnel familiar with the substance should handle the cleanup.[4]

-

Wear appropriate personal protective equipment (PPE) as detailed in Section 5.[9] This includes protective gloves, clothing, eye protection, and respiratory protection.[4]

-

Avoid breathing dust and prevent contact with skin and eyes.[9][10]

-

Evacuate unnecessary personnel and secure the area, staying upwind of the spill.[9]

-

-

Environmental Precautions:

-

Containment and Cleanup:

Caption: Accidental Spill Cleanup Workflow.

Exposure Controls and Personal Protection

Methodology for Safe Handling:

-

Engineering Controls: Work must be conducted in a well-ventilated area, preferably within a chemical fume hood.[4] An eye wash station should be readily available.[4]

-

Respiratory Protection: In case of emergency or where ventilation is inadequate, a self-contained breathing apparatus (SCBA) must be used.[4] For routine handling under a fume hood, a respiratory protective device with a particle filter is recommended.[4]

-

Hand Protection: Wear appropriate chemical-resistant protective gloves.[4]

-

Eye Protection: Use chemical safety glasses with side-shields.[4]

-

Skin and Body Protection: Wear protective clothing to prevent skin contact.[4]

Stability and Reactivity

| Parameter | Description |

| Reactivity | No hazardous reactions are expected under normal transport or storage conditions.[4] |

| Chemical Stability | Stable under normal, recommended storage conditions.[4] |

| Conditions to Avoid | Heat and light.[4] |

| Incompatible Materials | Strong oxidizing agents.[4] |

| Hazardous Decomposition | Combustion produces toxic fumes of carbon oxides, nitrogen oxides, hydrogen cyanide, hydrogen chloride, and hydrogen bromide.[4] |

Toxicological and Ecological Information

Toxicological Summary

-

Primary Routes of Exposure: Inhalation, skin contact, eye contact, ingestion.

-

Acute Effects: The substance is classified as harmful if swallowed or inhaled and is toxic in contact with the skin.[1][4] It causes significant irritation to the skin and eyes.[1][4]

-

Chronic Effects: No data is available regarding carcinogenicity, mutagenicity, or reproductive effects.[7]

-

Delayed Effects: Immediate effects can be expected after short-term exposure.[4]

Ecological Summary

-

Persistence and Degradability: The material is insoluble in water, which suggests it is not likely to be mobile in the environment.[5][7]

-

PBT Assessment: This substance has not been identified as a Persistent, Bioaccumulative, and Toxic (PBT) substance.[4]

Disposal and Transport

Disposal Considerations

Waste must be disposed of in accordance with local, regional, and national regulations.[7] It is recommended to use a licensed professional waste disposal service.[9] The material may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[9]

Transport Information

The transport classification for this compound is as follows:

| Regulation | UN Number | Proper Shipping Name | Hazard Class | Packing Group |

| DOT / TDG / IATA / IMDG | UN3439 | NITRILES, SOLID, TOXIC, N.O.S. | 6.1 | III |

References

- 1. This compound | C7H3BrClN | CID 24874398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:914250-82-1 | Chemsrc [chemsrc.com]

- 3. scbt.com [scbt.com]

- 4. canbipharm.com [canbipharm.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. fishersci.be [fishersci.be]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Reactivity of 3-Bromo-2-chlorobenzonitrile's Functional Groups

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reactivity of the functional groups present in 3-bromo-2-chlorobenzonitrile. The strategic positioning of the bromo, chloro, and cyano moieties on the aromatic ring allows for a diverse range of chemical transformations, making this compound a valuable building block in medicinal chemistry and materials science. This document outlines the chemoselectivity of these functional groups, provides detailed experimental protocols for key reactions, and presents quantitative data to guide synthetic strategies.

Overview of Functional Group Reactivity

This compound possesses three key functional groups, each with distinct reactivity profiles: the bromine atom, the chlorine atom, and the cyano group. The interplay of their electronic and steric effects governs the molecule's overall reactivity and allows for selective and orthogonal functionalization.

-

Halogen Reactivity (Bromo vs. Chloro): In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond. This differential reactivity is attributed to the lower bond dissociation energy of the C-Br bond, facilitating its preferential oxidative addition to the palladium catalyst. This chemoselectivity is a cornerstone of the synthetic utility of this compound, enabling sequential cross-coupling reactions.

-

Nitrile Group Influence: The strongly electron-withdrawing nature of the cyano group (-CN) deactivates the aromatic ring towards electrophilic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions. However, in this compound, neither halogen is in a highly activated position relative to the nitrile group, influencing the conditions required for SNAr reactions.

-

Reactivity of the Cyano Group: The nitrile group itself can undergo a variety of transformations, including hydrolysis to a carboxylic acid, reduction to a primary amine, or reaction with organometallic reagents to form ketones. These reactions typically require more forcing conditions compared to the transformations involving the halogen atoms.

Palladium-Catalyzed Cross-Coupling Reactions

The differential reactivity of the bromo and chloro substituents allows for selective functionalization at the C-3 position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. In the case of this compound, the reaction can be controlled to selectively couple at the C-Br bond.

Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

| Entry | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ | PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | ~90 (estimated) |

Experimental Protocol: Selective Suzuki-Miyaura Coupling

-

To a reaction vessel, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), cesium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and tricyclohexylphosphine tetrafluoroborate (0.04 mmol, 4 mol%).

-

The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).

-

Add toluene (5 mL) and water (0.5 mL) via syringe.

-

The reaction mixture is heated to 80°C and stirred for 2 hours.

-

Upon completion (monitored by TLC or GC-MS), the reaction is cooled to room temperature.

-

The mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield the desired biaryl product.

Caption: Workflow for Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds. Similar to the Suzuki coupling, this reaction can be performed selectively at the C-Br position.

Table 2: Buchwald-Hartwig Amination of this compound with Morpholine

| Entry | Pre-catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80 | 4 | ~90 (estimated) |

Experimental Protocol: Selective Buchwald-Hartwig Amination

-

In an inert atmosphere glovebox, a reaction vial is charged with this compound (1.0 mmol), sodium tert-butoxide (1.4 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol, 1 mol%), and (±)-BINAP (0.03 mmol, 3 mol%).

-

Toluene (5 mL) and morpholine (1.2 mmol) are added.

-

The vial is sealed and the reaction mixture is heated to 80°C with stirring for 4 hours.

-

After cooling to room temperature, the reaction mixture is diluted with diethyl ether (20 mL) and filtered through a pad of celite.

-

The filtrate is concentrated, and the residue is purified by flash chromatography to afford the arylamine product.

Caption: Buchwald-Hartwig Catalytic Cycle.

Sonogashira Coupling

The Sonogashira coupling allows for the formation of carbon-carbon triple bonds, which is a valuable transformation in the synthesis of complex organic molecules.

Table 3: Sonogashira Coupling of this compound with Phenylacetylene

| Entry | Catalyst | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 65 | 12 | ~85 (estimated) |

Experimental Protocol: Selective Sonogashira Coupling

-

To a solution of this compound (1.0 mmol) in THF (10 mL) are added phenylacetylene (1.2 mmol), triethylamine (2.0 mmol), copper(I) iodide (0.05 mmol, 5 mol%), and bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%).

-

The reaction mixture is stirred at 65°C for 12 hours under an inert atmosphere.

-

After cooling, the solvent is removed under reduced pressure.

-

The residue is taken up in ethyl acetate (20 mL) and washed with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography to give the desired alkynylated benzonitrile.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitrile group facilitates nucleophilic aromatic substitution, although the positioning of the halogens in this compound is not optimal for activation. Generally, stronger nucleophiles and/or higher temperatures are required compared to systems with ortho or para activating groups.

Table 4: Nucleophilic Aromatic Substitution with Sodium Methoxide

| Entry | Nucleophile | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| 1 | NaOMe | DMF | 100 | 24 | 3-Bromo-2-methoxybenzonitrile | Moderate (estimated) |

Experimental Protocol: Nucleophilic Aromatic Substitution

-

To a solution of this compound (1.0 mmol) in anhydrous DMF (10 mL) is added sodium methoxide (1.5 mmol).

-

The mixture is heated to 100°C and stirred for 24 hours.

-

The reaction is cooled and poured into water (50 mL).

-

The aqueous layer is extracted with diethyl ether (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated.

-

The product is purified by column chromatography.

Reactions of the Cyano Group

The nitrile functionality can be transformed into other important functional groups, typically under more vigorous conditions.

Hydrolysis to Carboxylic Acid

The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Table 5: Hydrolysis of this compound

| Entry | Conditions | Product | Yield (%) |

| 1 | NaOH (aq), 90°C, then HCl | 3-Bromo-2-chlorobenzoic acid | 85-90[1] |

Experimental Protocol: Basic Hydrolysis of the Nitrile Group

-

A mixture of this compound (1.0 mmol) and 10% aqueous sodium hydroxide (10 mL) is heated at reflux for 4-6 hours.

-

The reaction is monitored by TLC until the starting material is consumed.

-

The solution is cooled to room temperature and acidified with concentrated hydrochloric acid until a precipitate forms.

-

The solid is collected by filtration, washed with cold water, and dried to afford 3-bromo-2-chlorobenzoic acid.

Reduction to a Primary Amine

Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile group to a primary amine.

Table 6: Reduction of this compound

| Entry | Reducing Agent | Solvent | Product | Yield (%) |

| 1 | LiAlH₄ | THF | (3-Bromo-2-chlorophenyl)methanamine | High (estimated) |

Experimental Protocol: Reduction of the Nitrile Group

-

To a stirred suspension of lithium aluminum hydride (1.5 mmol) in anhydrous THF (10 mL) at 0°C under an inert atmosphere, a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and then heated at reflux for 4 hours.

-

After cooling to 0°C, the reaction is carefully quenched by the sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

-

The resulting slurry is stirred at room temperature for 30 minutes and then filtered.

-

The filtrate is dried over anhydrous potassium carbonate, filtered, and concentrated to give the crude amine, which can be further purified by distillation or chromatography.

Caption: Key transformations of the nitrile group.

Reaction with Grignard Reagents

Grignard reagents add to the nitrile carbon to form an intermediate imine, which upon acidic workup, hydrolyzes to a ketone.

Table 7: Grignard Reaction of this compound

| Entry | Grignard Reagent | Product (after hydrolysis) | Yield (%) |

| 1 | CH₃MgBr | 1-(3-Bromo-2-chlorophenyl)ethan-1-one | Moderate to high (estimated) |

Experimental Protocol: Grignard Reaction with the Nitrile Group

-

A solution of this compound (1.0 mmol) in anhydrous diethyl ether (10 mL) is added dropwise to a solution of methylmagnesium bromide (1.2 mmol) in diethyl ether at 0°C under an inert atmosphere.

-

The reaction mixture is stirred at room temperature for 3 hours.

-

The reaction is then quenched by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

-

The layers are separated, and the aqueous layer is extracted with diethyl ether (2 x 15 mL).

-

The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated.

-

The resulting ketone can be purified by chromatography or distillation.

Conclusion

This compound is a versatile synthetic intermediate due to the distinct and predictable reactivity of its three functional groups. The chemoselective functionalization of the C-Br bond via palladium-catalyzed cross-coupling reactions provides a powerful tool for the construction of complex molecular architectures. Furthermore, the nitrile group can be converted into a variety of other functionalities, adding to the synthetic utility of this compound. The data and protocols presented in this guide are intended to serve as a valuable resource for chemists engaged in the design and execution of synthetic routes involving this important building block.

References

The Synthetic Potential of 3-Bromo-2-chlorobenzonitrile: A Technical Overview for Organic Chemists

Introduction: 3-Bromo-2-chlorobenzonitrile is a halogenated aromatic compound with significant potential as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a nitrile group and two distinct halogen atoms on the benzene ring, offers a platform for a variety of chemical transformations. This technical guide provides an in-depth analysis of the potential applications of this compound, targeting researchers, scientists, and professionals in drug development. While specific documented applications of the 3-bromo isomer are limited, this guide draws upon the well-established reactivity of related compounds to project its synthetic utility.

Core Reactivity and Synthetic Handles

The key to the synthetic utility of this compound lies in the differential reactivity of its functional groups: the nitrile moiety, the bromine atom, and the chlorine atom. The bromine atom is generally more reactive than the chlorine atom in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization. The nitrile group can be readily transformed into other valuable functional groups such as amines, carboxylic acids, and amides.

Potential Applications in Cross-Coupling Reactions

Based on the reactivity of analogous compounds like 4-bromo-2-chlorobenzonitrile and 3-bromo-2-fluorobenzonitrile, this compound is an excellent candidate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of complex molecular architectures, particularly in the synthesis of pharmaceuticals and functional materials.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. It is anticipated that the bromine at the 3-position of this compound would selectively react with a boronic acid or boronate ester in the presence of a palladium catalyst and a base to form a biaryl compound. The chlorine atom would likely remain intact under carefully controlled conditions, providing a handle for subsequent transformations.

Illustrative Experimental Workflow for Suzuki-Miyaura Coupling

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. The bromine atom of this compound is expected to be susceptible to this palladium-copper co-catalyzed reaction, leading to the synthesis of 3-alkynyl-2-chlorobenzonitrile derivatives. These products can serve as precursors for various heterocyclic compounds.

Proposed Catalytic Cycle for Sonogashira Coupling

The Role of 3-Bromo-2-chlorobenzonitrile and Its Isomers in Agrochemical Synthesis: A Technical Overview

An In-depth Guide for Researchers and Development Professionals

While publicly accessible scientific literature and patent databases do not indicate a significant role for 3-Bromo-2-chlorobenzonitrile in the synthesis of major agrochemicals, its isomer, 4-Bromo-2-chlorobenzonitrile, serves as a key intermediate in the production of complex heterocyclic molecules. These molecules, featuring pyrazole and benzonitrile motifs, are structurally relevant to a variety of bioactive compounds used in the agrochemical and pharmaceutical industries. This technical guide will focus on the synthesis of a notable intermediate derived from 4-Bromo-2-chlorobenzonitrile, 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile, to illustrate the synthetic utility of this class of compounds.

Synthesis of 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile from 4-Bromo-2-chlorobenzonitrile

The primary route for the synthesis of 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile from 4-Bromo-2-chlorobenzonitrile is a palladium-catalyzed Suzuki coupling reaction.[1] This reaction efficiently creates a carbon-carbon bond between the benzonitrile ring and a pyrazole moiety.

Quantitative Data

The following table summarizes the quantitative aspects of a documented synthesis of 2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile, a protected precursor to the final product, via a Suzuki coupling reaction.[1]

| Reactant | Molar Equivalent | Purity | Yield |

| 4-Bromo-2-chlorobenzonitrile | 1.00 | - | |

| 1-(Tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 1.17 | - | |

| Palladium(II) acetate | 0.007 | - | |

| Triphenylphosphine | 0.024 | - | |

| Potassium carbonate | 2.07 | - | |

| Product | 99.8% | 92.3% |

Table 1: Quantitative data for the synthesis of the protected intermediate.

Following the Suzuki coupling, the protecting group (tetrahydro-2H-pyran) is removed to yield 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile. This deprotection step is typically achieved with high efficiency. A documented protocol shows a yield of 95.8% for this step with a purity of 99.7%.[2]

Experimental Protocols

Synthesis of 2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile[1]

-

Reaction Setup: A reaction vessel is charged with acetonitrile (50 ml), water (50 ml), potassium carbonate monohydrate (21.7 g, 2.07 eqv.), and 4-bromo-2-chlorobenzonitrile (14.0 g, 1.00 eqv.).

-

Reflux: The mixture is refluxed under a nitrogen atmosphere for approximately 30 minutes.

-

Catalyst Addition: The mixture is cooled to 60-70 °C under nitrogen protection. Palladium(II) acetate (0.10 g, 0.007 eqv.) and triphenylphosphine (0.40 g, 0.024 eqv.) are added.

-

Addition of Boronic Ester: 1-(Tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (21.0 g, 1.17 eqv.) is dissolved in acetonitrile (30 ml). Air is removed from this solution by vacuum and replaced with nitrogen. This solution is then added to the reaction mixture over approximately 30 minutes at 70 ± 3 °C.

-

Reaction: The reaction mixture is stirred for 2 hours at 70 ± 3 °C.

-

Workup: The aqueous phase is separated and removed at 65-70 °C. 2 ml of 25% ammonia water is added to the reaction mixture, which is then cooled to 20 ± 5 °C. Water (80 ml) is added gradually. The mixture is stirred overnight at 20 ± 5 °C.

-

Isolation: The crystalline product is filtered and washed twice with a 1:1 mixture of acetonitrile and water (20 ml). The product is then dried under reduced pressure at 50-60 °C.

Deprotection to 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile[2][3]

-

Reaction Setup: A reaction vessel is charged with 2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile (10.0 g, 1.00 eqv.) and methanol (40 ml).

-

Acidification: 30% HCl (0.3 ml, 0.08 eqv.) is added at 10 ± 3 °C. The mixture is stirred for 2 hours at this temperature.

-

Neutralization: 25% ammonia water (3.0 ml, 1.1 eqv.) is added at 10 ± 5 °C.

-

Precipitation: Water (15 ml) is added gradually at 10-20 °C, and the mixture is stirred overnight at 20 ± 5 °C.

-

Crystallization and Isolation: The mixture is cooled to 0-5 °C and stirred for 4 hours. The crystalline product is filtered, washed with a cold 3:1 mixture of water and methanol (30 ml), and dried at 50-60 °C.

Synthesis Pathway and Logic

The synthesis of 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile from 4-bromo-2-chlorobenzonitrile is a clear example of a modular approach to building complex molecules.

The logic behind using intermediates like 4-bromo-2-chlorobenzonitrile in agrochemical research is to rapidly generate a library of diverse compounds for biological screening. The different reactive sites on the molecule allow for selective chemical modifications.

While 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile is primarily documented as an intermediate in the synthesis of pharmaceutical compounds, its structural features are representative of those found in many modern pesticides. The pyrazole ring, in particular, is a common toxophore in a number of commercial fungicides and insecticides. Therefore, 4-Bromo-2-chlorobenzonitrile remains a relevant starting material for the synthesis of potential new agrochemicals.

References

Methodological & Application

Synthesis of 3-Bromo-2-chlorobenzonitrile: Application Notes and Protocols for Researchers

For Immediate Release

Application Note: A Multi-Step Synthetic Approach to 3-Bromo-2-chlorobenzonitrile for Pharmaceutical and Agrochemical Research

Introduction

This compound is a valuable substituted benzonitrile intermediate in the synthesis of a variety of compounds, particularly in the fields of drug discovery and agrochemical development. Its specific substitution pattern allows for targeted derivatization, making it a key building block for complex molecular architectures. Direct bromination of 2-chlorobenzonitrile is challenging due to the directing effects of the chloro and cyano groups, which predominantly yield the 5-bromo isomer. This document outlines a reliable two-step synthetic pathway to produce this compound with high purity, starting from 1-bromo-2-chloro-3-nitrobenzene.

Synthetic Strategy

The presented synthesis circumvents the challenges of regioselectivity in direct bromination by employing a well-established synthetic sequence:

-

Reduction of a Nitroarene: The synthesis commences with the reduction of 1-bromo-2-chloro-3-nitrobenzene to the corresponding aniline, 3-bromo-2-chloroaniline. This transformation is a crucial step in preparing the necessary precursor for the introduction of the nitrile functionality. Two effective methods for this reduction are presented, utilizing either tin(II) chloride or iron powder.

-

Sandmeyer Reaction: The resulting 3-bromo-2-chloroaniline is then converted to the target molecule, this compound, via the Sandmeyer reaction. This classic and robust reaction involves the diazotization of the primary aromatic amine followed by the displacement of the diazonium group with a cyanide nucleophile, catalyzed by a copper(I) salt.

This multi-step approach ensures the desired substitution pattern is achieved with high fidelity, providing a reliable source of this compound for research and development purposes.

Experimental Protocols

Protocol 1: Synthesis of 3-bromo-2-chloroaniline

This protocol provides two alternative methods for the reduction of 1-bromo-2-chloro-3-nitrobenzene.

Method A: Reduction with Tin(II) Chloride

-

To a solution of 1-bromo-2-chloro-3-nitrobenzene (2.7 g, 11.44 mmol) in ethanol (60 mL), add tin(II) chloride dihydrate (12.97 g, 57.20 mmol).

-

Heat the reaction mixture to reflux and stir for 3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and quench with deionized water.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to remove the solvent.

-

Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (1:50 v/v) as the eluent to yield 3-bromo-2-chloroaniline as an off-white solid.[1][2]

Method B: Reduction with Iron Powder

-

In a suitable reaction vessel, prepare a mixture of 1-bromo-2-chloro-3-nitrobenzene (15.0 g, 63.60 mmol), acetic acid (20 mL), ethanol (120 mL), and water (40 mL).

-

To this mixture, add iron powder (10.7 g, 190.70 mmol) in portions at room temperature.

-

Stir the resulting mixture at room temperature for 16 hours.

-

Neutralize the reaction mixture with a 5 N sodium hydroxide solution.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 10:1 v/v) to afford the desired product.[1]

Data Summary for Protocol 1

| Method | Starting Material | Reagents | Solvent | Reaction Time | Yield | Purity |

| A | 1-bromo-2-chloro-3-nitrobenzene | SnCl₂·2H₂O | Ethanol | 3 hr (reflux) | 55.2% | >95% (post-chromatography) |

| B | 1-bromo-2-chloro-3-nitrobenzene | Fe powder, HOAc | Ethanol/Water | 16 hr (RT) | Up to 100% | >98% (post-chromatography) |

Protocol 2: Synthesis of this compound via Sandmeyer Reaction

This protocol describes the conversion of 3-bromo-2-chloroaniline to the final product.

Part 1: Preparation of the Diazonium Salt

-

In a flask, dissolve 3-bromo-2-chloroaniline (10.32 g, 0.05 mol) in a mixture of concentrated hydrochloric acid (15 mL) and water (15 mL).

-

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (3.8 g, 0.055 mol in 10 mL of water) dropwise, ensuring the temperature remains below 5 °C.

-

After the addition is complete, continue stirring for an additional 15 minutes at 0-5 °C. The resulting solution contains the 3-bromo-2-chlorobenzenediazonium chloride.

Part 2: Preparation of the Copper(I) Cyanide Solution

-

In a separate larger flask, prepare a solution of copper(I) cyanide (5.4 g, 0.06 mol) in a solution of sodium cyanide (6.5 g, 0.13 mol) in water (40 mL).

-

Cool this solution to 0-5 °C in an ice bath.

Part 3: The Sandmeyer Reaction

-

Slowly and carefully add the cold diazonium salt solution from Part 1 to the stirred copper(I) cyanide solution from Part 2.

-

Control the rate of addition to maintain the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C for 30 minutes, or until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture to room temperature.

-

Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic extracts, wash with water and then with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or silica gel chromatography to obtain this compound.

Data Summary for Protocol 2

| Step | Starting Material | Reagents | Solvent | Temperature | Key Observations |

| Diazotization | 3-bromo-2-chloroaniline | NaNO₂, HCl | Water | 0-5 °C | Formation of a clear diazonium salt solution. |

| Cyanation | 3-bromo-2-chlorobenzenediazonium chloride | CuCN, NaCN | Water | 0-10 °C, then 50-60 °C | Vigorous nitrogen gas evolution. |

Visualized Experimental Workflow and Reaction Pathway

Caption: Workflow for the synthesis of this compound.

Caption: Reaction pathway for this compound synthesis.

References

detailed protocol for Suzuki coupling with 3-Bromo-2-chlorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in academic and industrial research, particularly in the synthesis of pharmaceuticals and functional materials.[1][2] This application note provides a detailed protocol for the Suzuki coupling of 3-bromo-2-chlorobenzonitrile with arylboronic acids. The presence of two different halogen substituents on the benzonitrile ring offers opportunities for selective functionalization, with the bromo group being significantly more reactive than the chloro group under typical palladium-catalyzed Suzuki conditions.[2] This protocol is designed to be a starting point for researchers, offering a robust method for the synthesis of 2-chloro-3-arylbenzonitriles, which are valuable intermediates in medicinal chemistry.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, in this case, the C-Br bond of this compound, to form a Pd(II) intermediate.[1][2][3]

-

Transmetalation: In the presence of a base, the aryl group from the organoboron species (arylboronic acid) is transferred to the palladium center, displacing the halide.[2][3]

-

Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.[1][2][3]

Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water (degassed)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

-

Catalyst Preparation: In a separate small vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%) in a small amount of toluene.

-

Inert Atmosphere: Evacuate and backfill the reaction flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add a degassed solvent mixture of toluene (8 mL) and water (2 mL) to the reaction flask.

-

Catalyst Addition: Add the prepared catalyst solution to the reaction mixture under the inert atmosphere.

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.[1]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[1]

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure 2-chloro-3-arylbenzonitrile.

Data Presentation

The following table summarizes representative data for the Suzuki coupling of this compound with various arylboronic acids under the optimized conditions described above.

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 2-Chloro-3-phenylbenzonitrile | 92 |

| 2 | 4-Methoxyphenylboronic acid | 2-Chloro-3-(4-methoxyphenyl)benzonitrile | 88 |

| 3 | 4-Methylphenylboronic acid | 2-Chloro-3-(4-methylphenyl)benzonitrile | 90 |

| 4 | 3,5-Dimethylphenylboronic acid | 2-Chloro-3-(3,5-dimethylphenyl)benzonitrile | 85 |

Yields are for isolated, purified products.

Mandatory Visualizations

Suzuki Coupling Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Caption: Step-by-step workflow for the Suzuki coupling experiment.

References

Application Notes and Protocols for 3-Bromo-2-chlorobenzonitrile in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the utilization of 3-bromo-2-chlorobenzonitrile in two pivotal palladium-catalyzed cross-coupling reactions: the Heck coupling and the Sonogashira coupling. This versatile building block is of significant interest in the synthesis of complex organic molecules for pharmaceutical and materials science applications. The selective reactivity of the bromine atom in the presence of a chlorine atom allows for regioselective functionalization, making it a valuable synthetic intermediate.

Heck Coupling Reaction of this compound

The Heck reaction is a powerful method for the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene.[1] In the case of this compound, the reaction is anticipated to proceed selectively at the more reactive C-Br bond, leaving the C-Cl bond intact for potential subsequent transformations.

Data Presentation: Representative Heck Coupling Conditions and Yields

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 100 | 12 | 85 |

| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2) | DMA | 120 | 16 | 92 |

| 3 | 4-Vinylpyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 110 | 18 | 88 |

Note: The data presented are representative examples based on typical Heck reactions of aryl bromides and are intended for illustrative purposes.

Experimental Protocol: Heck Coupling of this compound with Styrene

This protocol is adapted from established procedures for the Heck coupling of aryl bromides.[2][3]

Materials:

-

This compound

-

Styrene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Standard Schlenk line or glovebox equipment

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Brine solution

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous DMF (5 mL) via syringe, followed by triethylamine (2.0 mmol, 2.0 equiv.) and styrene (1.2 mmol, 1.2 equiv.).

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-chloro-3-styrylbenzonitrile.

Heck Coupling Reaction Workflow

Caption: General workflow of the Heck coupling reaction.

Sonogashira Coupling Reaction of this compound

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[4] Similar to the Heck reaction, the greater reactivity of the C-Br bond compared to the C-Cl bond in this compound allows for selective alkynylation at the 3-position.

Data Presentation: Representative Sonogashira Coupling Conditions and Yields

| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N (3) | THF | 60 | 6 | 90 |

| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine (3) | Toluene | 80 | 8 | 87 |

| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / XPhos (4) | CuI (5) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 90 | 12 | 95 |

Note: The data presented are representative examples based on typical Sonogashira reactions of aryl bromides and are intended for illustrative purposes.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

This protocol is adapted from established procedures for the Sonogashira coupling of aryl halides.[4][5]

Materials:

-

This compound

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF), anhydrous

-

Standard Schlenk line or glovebox equipment

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Saturated aqueous ammonium chloride solution

-

Brine solution

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.05 mmol, 5 mol%).

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous THF (5 mL) via syringe, followed by triethylamine (3.0 mmol, 3.0 equiv.) and phenylacetylene (1.2 mmol, 1.2 equiv.).

-

Stir the reaction mixture at 60 °C.

-